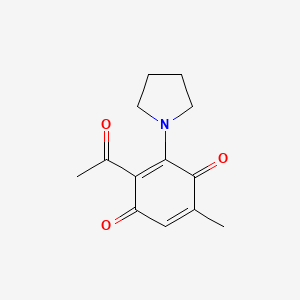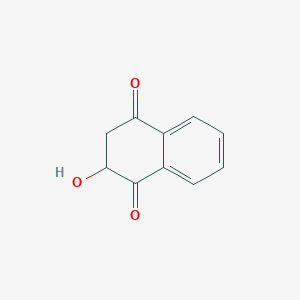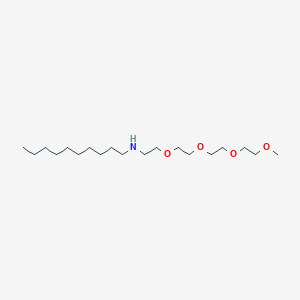
3-tert-Butoxy-2-hydroxypropyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butoxy-2-hydroxypropyl prop-2-enoate is a chemical compound known for its applications in various fields of chemistry and industry. It is characterized by its unique structure, which includes a tert-butoxy group, a hydroxypropyl group, and a prop-2-enoate group. This compound is often used in synthetic organic chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxy-2-hydroxypropyl prop-2-enoate typically involves the reaction of tert-butyl acrylate with a suitable hydroxypropyl derivative. One common method includes the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize waste, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 3-tert-Butoxy-2-hydroxypropyl prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-tert-Butoxy-2-hydroxypropyl prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-tert-Butoxy-2-hydroxypropyl prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the tert-butoxy and hydroxypropyl groups, which can stabilize or destabilize intermediates during chemical reactions .
Comparison with Similar Compounds
- tert-Butyl acrylate
- tert-Butyl methacrylate
- 2-Hydroxypropyl acrylate
Comparison: 3-tert-Butoxy-2-hydroxypropyl prop-2-enoate is unique due to the presence of both the tert-butoxy and hydroxypropyl groups, which confer distinct reactivity and stability compared to similar compounds. For example, tert-butyl acrylate lacks the hydroxypropyl group, making it less versatile in certain reactions. Similarly, 2-Hydroxypropyl acrylate does not have the tert-butoxy group, which can affect its reactivity and stability .
Properties
CAS No. |
64750-81-8 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl] prop-2-enoate |
InChI |
InChI=1S/C10H18O4/c1-5-9(12)13-6-8(11)7-14-10(2,3)4/h5,8,11H,1,6-7H2,2-4H3 |
InChI Key |
KXDCZERDHTYLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(COC(=O)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


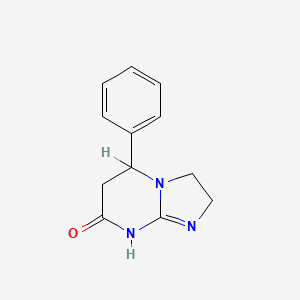
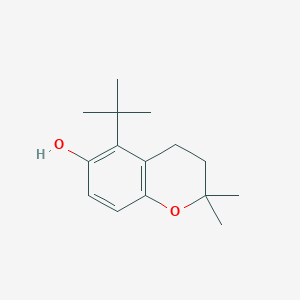
![3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane](/img/structure/B14493614.png)

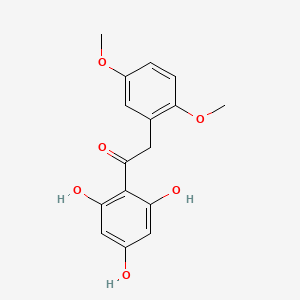

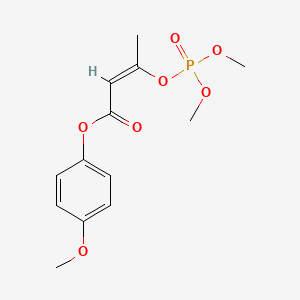
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)

